![molecular formula C24H24N2O5S B2400597 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxy-3-methylbenzenesulfonamide CAS No. 922036-71-3](/img/structure/B2400597.png)
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxy-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H24N2O5S and its molecular weight is 452.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxy-3-methylbenzenesulfonamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. This compound exhibits significant potential for various biological activities, making it a subject of interest in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H24N2O4S with a molecular weight of approximately 394.4 g/mol. The compound's structure features a dibenzodiazepine core fused with an oxazepine ring, contributing to its unique chemical properties and biological activities.
Structural Features
Feature | Description |
---|---|
Dibenzo[b,f][1,4]oxazepine Core | Provides neuroactive properties |
Ethoxy Group | Enhances solubility and bioavailability |
Methyl Substituents | Potentially influence pharmacological activity |
Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes or receptors involved in various diseases. Notably, similar compounds have shown promise in targeting histone deacetylases (HDACs), which are implicated in cancer progression and other disorders. The unique dibenzodiazepine framework may also contribute to neuroactive properties.
Enzyme Inhibition Studies
Research indicates that compounds within this class can inhibit HDACs, leading to altered gene expression associated with cancer cell proliferation and survival. The inhibition of HDACs can result in increased acetylation of histones and non-histone proteins, promoting apoptosis in cancer cells.
Therapeutic Applications
The potential applications of this compound span various fields:
- Cancer Therapy : As a potential HDAC inhibitor.
- Neurodegenerative Diseases : Due to its neuroactive properties.
- Anti-inflammatory Agents : Possible modulation of inflammatory pathways.
Study 1: HDAC Inhibition and Cancer Cell Lines
In a study examining the effects of related compounds on cancer cell lines, it was found that the dibenzo[b,f][1,4]oxazepine derivatives exhibited significant inhibition of HDAC activity. This led to reduced cell viability in breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC3) after treatment with varying concentrations of the compound over 48 hours.
Study 2: Neuroprotective Effects
Another research study investigated the neuroprotective effects of similar oxazepine compounds in animal models of neurodegeneration. Results indicated that these compounds could reduce neuronal apoptosis and improve cognitive function in models of Alzheimer's disease.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Techniques such as molecular docking studies and binding affinity assays are employed to explore these interactions.
Molecular Docking Analysis
Molecular docking studies have suggested favorable interactions between the compound and target proteins involved in HDAC activity. The binding affinities indicate that this compound could effectively compete with natural substrates for binding sites on HDAC enzymes.
Propiedades
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-ethoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-5-30-21-11-8-18(13-16(21)3)32(28,29)25-17-7-10-22-19(14-17)24(27)26(4)20-12-15(2)6-9-23(20)31-22/h6-14,25H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZARXLCWVPAUEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.